4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
Description
The compound 4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide features a fused imidazo[2,1-f]purine core substituted with three methyl groups (positions 1, 6, and 7) and a 2-methylbenzyl moiety at position 2. A benzenesulfonamide group is attached via a linker at position 3.
Properties
IUPAC Name |
4-[4,7,8-trimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-14-7-5-6-8-17(14)13-28-22(31)20-21(27(4)24(28)32)26-23-29(15(2)16(3)30(20)23)18-9-11-19(12-10-18)35(25,33)34/h5-12H,13H2,1-4H3,(H2,25,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOPMEIHZXYTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=C(C=C5)S(=O)(=O)N)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazo[2,1-f]purine core followed by alkylation to introduce the trimethyl and benzyl groups. Common reagents used in these processes include methyl iodide and benzyl chloride, with bases such as potassium carbonate facilitating the reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may modulate various biochemical pathways through these interactions . For instance, it has been investigated for its role as a biochemical probe in enzyme studies and its potential therapeutic properties against inflammation and cancer .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated high tumor-targeting selectivity and inhibited growth in colorectal and prostate cancer cell lines . The mechanism behind this activity often involves the inhibition of key enzymes involved in tumor growth and angiogenesis .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown promise in anti-inflammatory applications. It may exert its effects by inhibiting pro-inflammatory cytokines and modulating immune responses, making it a candidate for further exploration in treating inflammatory diseases .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on Antiproliferative Activity : A series of purine derivatives were synthesized and evaluated for their effects on SW480 and PC3 cancer cell lines. The most effective compounds demonstrated significant growth inhibition at low concentrations .
- Investigation of Enzyme Interactions : Research into the biochemical pathways influenced by this compound revealed its potential as an inhibitor of thymidine phosphorylase, a target in cancer therapy due to its role in angiogenesis .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has been investigated for its antiproliferative effects against several cancer cell lines. Studies have shown that derivatives of imidazo[2,1-f]purine exhibit significant cytotoxicity against human cancer cells. For example, a derivative demonstrated high selectivity for tumor cells while sparing normal cells, indicating its potential as a targeted cancer therapy agent .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction leads to modulation of various biochemical pathways that are crucial in cancer progression and metastasis .
Biochemical Probes
Enzyme Interaction Studies
The compound has been utilized as a biochemical probe to study enzyme activities. Its structure allows it to interact selectively with certain enzymes, making it a valuable tool for understanding enzyme mechanisms and dynamics in biological systems .
Structural Biology
X-ray Crystallography and Docking Studies
Research involving X-ray crystallography and molecular docking has been conducted to elucidate the binding affinities of this compound with target proteins. These studies are essential for optimizing the compound's structure to enhance its efficacy and specificity as a drug candidate .
Synthesis of Novel Derivatives
Building Block for Complex Molecules
The compound serves as a building block in the synthesis of more complex molecules. Its unique structural features facilitate the development of new derivatives that may possess enhanced biological activities or novel properties .
Potential in Drug Development
Pharmaceutical Applications
The compound is being explored for its potential use in drug formulations aimed at treating various diseases beyond cancer, including inflammatory conditions and infectious diseases. Its ability to modulate biological pathways makes it a candidate for further development in pharmacotherapy .
Data Table: Summary of Applications
Comparison with Similar Compounds
Core Heterocyclic Systems
Imidazo[2,1-f]purine vs. Purine Derivatives :
The compound in , N-(4-{[3-butyl-1-(2-fluorobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}phenyl)-1-methyl-1H-imidazole-4-sulfonamide , shares a purine core but lacks the imidazo-fused ring. Instead, it has a tetrahydropurine system with a butyl group and fluorobenzyl substituent. The imidazo fusion in the target compound likely enhances rigidity and π-π stacking interactions compared to the saturated purine derivative .- Imidazo[1,2-a]pyridine Derivatives: Compounds in Evidences 7 and 8, such as diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, feature a tetrahydroimidazo[1,2-a]pyridine core with ester and cyano groups.
Substituent Effects
Sulfonamide Linkers :
The benzenesulfonamide group in the target compound is a common feature in kinase inhibitors (e.g., COX-2 inhibitors). describes a compound with a sulfonamide linked to a pyrazolo[3,4-d]pyrimidin-3-yl group, demonstrating that sulfonamide positioning and electronic properties (e.g., electron-withdrawing substituents) critically influence target affinity and solubility .- Fluorinated and Methylated Groups: Fluorine substitution in (chromen-4-one derivative) and (fluorobenzyl group) enhances metabolic stability and hydrophobic interactions.
Molecular Weight and Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (~550) aligns with typical drug-like molecules, balancing permeability and solubility.
- Fluorine-containing compounds (e.g., ) exhibit higher molecular weights but improved metabolic stability.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound’s similarity to purine-based sulfonamides (e.g., ) would likely score highly due to shared pharmacophores (sulfonamide, heterocyclic core). However, differences in substituents (methyl vs. fluorine) may reduce bioactivity overlap. Hierarchical clustering () would group the target compound with other imidazo-purine derivatives, distinct from pyridine or pyrimidine-based analogs .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step heterocyclic condensation and sulfonamide coupling. Key steps include:
- Imidazo-purine core formation : Refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration .
- Sulfonamide coupling : Reacting the core with benzenesulfonamide derivatives under nucleophilic aromatic substitution conditions. Temperature (60–80°C) and pH (neutral to mildly basic) are critical to avoid byproducts .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) are standard .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Application | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm substituent positions and purity | δ 7.2–8.1 ppm (aromatic protons) |
| HPLC-UV | Quantify purity (>95%) | Retention time: 12.3 min (C18 column) |
| HRMS | Verify molecular weight | Calculated: 550.0978; Observed: 550.0816 |
| IR | Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) |
Q. What is the aqueous solubility profile of this compound, and how does it impact biological assays?
Limited solubility in water (~0.1 mg/mL at pH 7.4) necessitates formulation in DMSO or cyclodextrin complexes for in vitro studies. Solubility increases under acidic conditions (pH <5) due to sulfonamide protonation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce impurities?
Advanced strategies include:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- Flow chemistry : Continuous-flow systems enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation) .
- Heuristic algorithms : Bayesian optimization identifies non-intuitive optimal conditions (e.g., 72°C, 18 hr reaction time) with 20–30% yield improvement .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Discrepancies often arise from dynamic effects (e.g., tautomerism in the imidazo-purine core). Mitigation steps:
- Variable-temperature NMR : Probe conformational changes (e.g., coalescence temperatures for rotamers) .
- DFT calculations : Compare experimental 13C shifts with B3LYP/6-31G(d) models to validate proposed tautomers .
Q. What structure-activity relationships (SAR) are hypothesized for this compound’s biological activity?
Preliminary SAR insights:
- Sulfonamide group : Essential for target binding (e.g., carbonic anhydrase inhibition); methylation reduces potency .
- Imidazo-purine core : Planarity correlates with intercalation into DNA/RNA helices .
- 2-Methylbenzyl substituent : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
Q. What stability challenges arise during storage, and how can they be addressed?
The compound is sensitive to:
- Light : Degrades via sulfonamide cleavage (t1/2 = 14 days under ambient light; store in amber vials) .
- Humidity : Hydrolysis of the purine-dione moiety occurs at >60% RH; use desiccants (silica gel) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking studies : Identify key binding pocket residues (e.g., His94 in carbonic anhydrase IX) for selective inhibitor design .
- MD simulations : Predict off-target interactions by simulating ligand-protein stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
